molecular formula C13H11ClF3N5O2 B2946309 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine CAS No. 338772-57-9

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine

Cat. No. B2946309
CAS RN: 338772-57-9
M. Wt: 361.71
InChI Key: ZVZGCHWOUJKNOM-UHFFFAOYSA-N
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Description

“N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine” is a complex organic compound. It contains two pyridine rings, which are nitrogen-containing six-membered aromatic rings. Each pyridine ring is substituted with different functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine rings, followed by the introduction of the various substituents . The trifluoromethyl groups could be introduced using a trifluoromethylation reagent . The nitro group could be introduced using a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The presence of the nitrogen atoms in the pyridine rings would contribute to the compound’s polarity .


Chemical Reactions Analysis

This compound, due to its complex structure, could potentially participate in a variety of chemical reactions. The pyridine rings could undergo electrophilic substitution reactions, while the nitro and trifluoromethyl groups could potentially be reduced or transformed into other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and trifluoromethyl groups could increase its solubility in polar solvents .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The compound could potentially be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could include further studies to explore its potential uses. Given its complex structure, it could potentially be used in a variety of applications, including as a pharmaceutical or as a building block for the synthesis of other complex organic compounds .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-nitropyridin-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5O2/c14-9-6-8(13(15,16)17)7-21-11(9)19-4-5-20-12-10(22(23)24)2-1-3-18-12/h1-3,6-7H,4-5H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGCHWOUJKNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine

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